β-Carotene-d10 (Major)
CAS No.: 1331639-85-0
Cat. No.: VC0026190
Molecular Formula: C40H56
Molecular Weight: 546.949
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331639-85-0 |
|---|---|
| Molecular Formula | C40H56 |
| Molecular Weight | 546.949 |
| IUPAC Name | 3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |
| Standard InChI | InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |
| Standard InChI Key | OENHQHLEOONYIE-OGWJDWTISA-N |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Introduction
Chemical Structure and Properties
β-Carotene-d10 maintains the characteristic long-chain hydrocarbon backbone similar to that of natural β-carotene but includes deuterium atoms at specific positions within the molecular structure. The molecular formula of β-Carotene-d10 is C₄₀H₄₆D₁₀, with a molecular weight of 546.93 g/mol . This deuterium substitution creates a compound that is chemically similar to natural β-carotene but is distinguishable through analytical techniques, particularly mass spectrometry.
Like its non-deuterated counterpart, β-Carotene-d10 exhibits characteristic UV-visible absorption properties. Studies have shown that β-carotene provides maximum absorption at a wavelength of 460 nm when using chloroform as a solvent . The slight wavelength shift observed between measurements (450-460 nm) may be influenced by the solvents used in different analytical procedures .
Table 1: Physical and Chemical Properties of β-Carotene-d10
β-Carotene-d10 undergoes various chemical reactions typical of carotenoids, including oxidation and isomerization. Research has shown that β-carotene can degrade into several products under oxidative conditions, and the presence of deuterium allows for detailed studies on the kinetics and mechanisms of these reactions. This property is particularly valuable for investigating the stability and degradation pathways of carotenoids in different environments.
Analytical Techniques for β-Carotene-d10
Several analytical techniques have been developed and optimized for the identification, quantification, and characterization of β-Carotene-d10. These methods are crucial for both quality control during synthesis and for tracking the compound in biological samples during research applications.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly used for β-Carotene-d10 analysis. Studies have shown that using a mobile phase consisting of chloroform-methanol (95:5) with a flow rate of 1 mL/minute provides optimal separation conditions . Under these conditions, β-Carotene-d10 can be detected at a UV wavelength of 460 nm .
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful analytical approach, particularly for confirming the molecular structure and deuterium incorporation. GC-MS analysis typically employs specific conditions such as a high injector temperature (around 205°C) and column temperature programs starting from 60°C . The retention time for β-carotene derivatives in GC-MS analysis has been reported around 9.80 minutes .
Spectroscopic Techniques
UV-visible spectroscopy is commonly used for routine analysis of β-Carotene-d10, with characteristic absorption maxima around 460 nm when measured in chloroform . This technique provides a simple and rapid method for initial identification and purity assessment.
Mass spectrometry, particularly when coupled with chromatographic techniques, offers detailed structural information and confirmation of deuterium incorporation. The mass difference between β-Carotene-d10 and non-deuterated β-carotene (10 atomic mass units) provides a clear analytical signature that enables precise tracking in complex biological matrices .
Table 2: Analytical Parameters for β-Carotene-d10 Detection
Method Validation
Method validation is crucial for ensuring reliable and reproducible analysis of β-Carotene-d10. Key validation parameters include linearity, system suitability, specificity, and sensitivity. Studies have reported correlation coefficient (r) values of approximately 0.9971 for standard β-carotene solutions, indicating good linearity between concentration and detected peak area .
The system suitability test involves confirming that the analytical system (instruments, methods, and conditions) can provide accurate and precise measurements. Typically, this includes measuring the relative standard deviation of repeated injections of a standard solution .
These validated analytical techniques provide researchers with reliable tools for studying β-Carotene-d10 in various research contexts, from basic characterization to complex metabolic studies in biological matrices.
Biological Activities and Functions
β-Carotene-d10 retains the biological activities of non-deuterated β-carotene while providing the analytical advantage of deuterium labeling. Understanding these biological functions is essential for appreciating the research applications of this compound.
Antioxidant Properties
Like natural β-carotene, the deuterated variant functions as a modulator of reactive oxygen species (ROS) and possesses antioxidant activities . The conjugated double bond system in the molecule enables it to quench singlet oxygen and neutralize free radicals, thereby preventing cellular damage. Interestingly, research indicates that β-carotene may serve as either an antioxidant or a prooxidant, depending on its intrinsic properties and the redox potential of the biological environment in which it acts . The deuterium labeling in β-Carotene-d10 allows researchers to track these processes with greater precision, providing insights into the mechanisms of antioxidant action.
Anti-inflammatory Activities
β-Carotene-d10, like its non-deuterated counterpart, exhibits anti-inflammatory properties . These effects are often related to its antioxidant capabilities, as oxidative stress and inflammation are closely linked processes. By reducing oxidative damage, β-carotene can mitigate inflammatory responses in various tissues. The specific pathways involved can be better understood through studies using deuterated compounds like β-Carotene-d10, which allow for more precise tracking of metabolites and reaction products.
Research Applications
β-Carotene-d10 is primarily used in scientific research, where its deuterium labeling provides significant advantages for various applications. The compound's unique properties make it particularly valuable for metabolism studies, pharmacokinetic research, and investigations of carotenoid function in health and disease.
Metabolic Tracing Studies
The deuterium labeling in β-Carotene-d10 creates a unique mass signature that can be detected using mass spectrometry techniques. This property makes it an excellent tracer for studying the metabolic fate of β-carotene in biological systems. Researchers can administer β-Carotene-d10 and then track its conversion to various metabolites, including vitamin A compounds, using isotope-sensitive analytical techniques. This approach provides valuable insights into the efficiency and regulation of β-carotene metabolism, which has implications for understanding vitamin A status and requirements in different populations.
Pharmacokinetic Research
Stable heavy isotopes like deuterium have been increasingly incorporated into drug molecules as tracers for quantitation during the drug development process . Similarly, β-Carotene-d10 can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of carotenoids. The deuterium labeling allows researchers to distinguish between administered β-Carotene-d10 and endogenous β-carotene, providing clear data on pharmacokinetic parameters such as bioavailability, tissue distribution, and elimination rates.
Table 3: Key Research Applications of β-Carotene-d10
Oxidative Stress and Antioxidant Research
The ability of β-carotene to modulate reactive oxygen species makes it an important compound in oxidative stress research . Using β-Carotene-d10 allows investigators to study the detailed mechanisms of antioxidant action, including the formation of specific oxidation products and the kinetics of free radical quenching. The deuterium labeling is particularly useful for identifying and quantifying oxidation products, which can be challenging with non-labeled compounds due to the complexity of biological matrices.
Nutritional Research
β-Carotene-d10 is valuable for nutritional studies investigating the bioavailability and bioconversion of dietary carotenoids. Factors influencing the conversion of carotenoids to retinol, from bioavailability to bioconversion to bioefficacy, can be studied using this deuterated compound . Such research has important implications for addressing vitamin A deficiency through dietary interventions and understanding the nutritional value of different food sources of β-carotene.
The diverse research applications of β-Carotene-d10 highlight its importance as a tool for advancing our understanding of carotenoid biochemistry and physiology. By enabling more precise tracking and analysis, this deuterated compound helps researchers overcome analytical challenges and generate more robust data on carotenoid metabolism and function.
Current Research Trends and Future Perspectives
Research involving β-Carotene-d10 continues to evolve, with several emerging trends and potential future applications in both basic and applied research settings.
Advanced Analytical Methodologies
Current research trends include the development of increasingly sensitive and specific analytical methods for detecting and quantifying β-Carotene-d10 and its metabolites in complex biological matrices. Improvements in mass spectrometry techniques, including high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), are enhancing the ability to track deuterated compounds in metabolic studies with greater precision . These methodological advances are expected to provide deeper insights into the metabolism and biological effects of carotenoids.
Personalized Nutrition
A growing area of interest involves using deuterated compounds like β-Carotene-d10 to study inter-individual variations in carotenoid metabolism. Research has shown that factors such as genetic polymorphisms, gut microbiota composition, and nutritional status can significantly affect the bioconversion of β-carotene to vitamin A . Understanding these variations could lead to more personalized dietary recommendations based on an individual's ability to utilize dietary carotenoids effectively.
Drug Development Applications
The anticancer and anti-inflammatory properties of β-carotene have sparked interest in developing carotenoid-based therapeutic agents . β-Carotene-d10 serves as a valuable tool in this research, allowing for detailed studies of structure-activity relationships and metabolic activation. Future research may focus on identifying specific metabolites or structural features responsible for therapeutic effects, potentially leading to the development of novel drug candidates.
Environmental and Food Science Applications
Another emerging application involves using β-Carotene-d10 as a tracer in environmental and food science research. This includes studying the degradation of carotenoids in food products during processing and storage, as well as investigating the extraction methodologies. Research has demonstrated various approaches to extract and analyze carotenoids without using traditional organic solvents, which could lead to more environmentally friendly analytical methods .
Future perspectives for β-Carotene-d10 research include integration with other advanced technologies to provide a more comprehensive understanding of carotenoid biology, application in clinical studies to better understand the role of carotenoids in human health and disease, and development of novel deuterated carotenoid derivatives with enhanced stability or biological activity for specific research applications.
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